molecular formula C13H30N2 B13243811 [3-(Dimethylamino)-2,2-dimethylpropyl](2-methylpentyl)amine

[3-(Dimethylamino)-2,2-dimethylpropyl](2-methylpentyl)amine

Cat. No.: B13243811
M. Wt: 214.39 g/mol
InChI Key: RXFWMSAQFCYRFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-2,2-dimethylpropylamine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups. This compound is characterized by its unique structure, which includes a dimethylamino group and a dimethylpropyl group attached to a methylpentyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2,2-dimethylpropylamine can be achieved through various synthetic routes. One common method involves the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol, facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter . This reaction proceeds smoothly to produce the desired compound in good yield via a metal and additive-free procedure.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar alkylation reactions. The use of HFIP as a solvent and reaction promoter is advantageous due to its high hydrogen bond donor ability, low nucleophilicity, high polarity, and slight Brønsted acidity .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2,2-dimethylpropylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

3-(Dimethylamino)-2,2-dimethylpropylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2,2-dimethylpropylamine involves its interaction with molecular targets and pathways. It can act as a nucleophile, participating in various chemical reactions. The dimethylamino group can interact with electrophilic centers in other molecules, facilitating reactions such as nucleophilic substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylamino)-2,2-dimethylpropylamine is unique due to its specific combination of a dimethylamino group and a dimethylpropyl group attached to a methylpentyl chain. This structure imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C13H30N2

Molecular Weight

214.39 g/mol

IUPAC Name

N,N,2,2-tetramethyl-N'-(2-methylpentyl)propane-1,3-diamine

InChI

InChI=1S/C13H30N2/c1-7-8-12(2)9-14-10-13(3,4)11-15(5)6/h12,14H,7-11H2,1-6H3

InChI Key

RXFWMSAQFCYRFP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CNCC(C)(C)CN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.